3-(2-Bromo-4-methylphenoxy)pyrrolidine

5-Lipoxygenase Inflammation Structure-Activity Relationship

This compound is the only validated negative control for pyrrolidine‑based 5‑lipoxygenase inhibitors, showing no activity at 100 µM. Its 2‑bromo‑4‑methylphenoxy pattern enables late‑stage Suzuki/Buchwald‑Hartwig couplings for SAR exploration. Supplied as ≥98% pure HCl salt, it ensures reproducible synthetic workflows. Choose this over non‑brominated analogs to avoid loss of cross‑coupling versatility and control validity.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
Cat. No. B13588710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-4-methylphenoxy)pyrrolidine
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC2CCNC2)Br
InChIInChI=1S/C11H14BrNO/c1-8-2-3-11(10(12)6-8)14-9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3
InChIKeyKHKMIZPTIMEFEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromo-4-methylphenoxy)pyrrolidine: Technical Baseline for Scientific Procurement


3-(2-Bromo-4-methylphenoxy)pyrrolidine (CAS: 946760-07-2; hydrochloride salt CAS: 1185298-07-0) is a pyrrolidine-based phenoxy ether characterized by a bromine atom and a methyl group on the phenoxy moiety [1]. It serves primarily as a synthetic intermediate and chemical probe in medicinal chemistry, leveraging the stereochemical richness and biological target engagement potential of the pyrrolidine scaffold . This guide presents a rigorous, comparator-driven analysis of its verifiable differentiation to inform scientific selection and procurement decisions.

Why 3-(2-Bromo-4-methylphenoxy)pyrrolidine Cannot Be Interchanged with In-Class Pyrrolidine Analogs


The simple substitution of 3-(2-bromo-4-methylphenoxy)pyrrolidine with a closely related pyrrolidine analog, such as the 2-chloro derivative or a non-brominated phenoxy pyrrolidine, carries significant scientific risk due to profound differences in biochemical activity and synthetic utility. As demonstrated by quantitative assay data [1] and the inherent reactivity of the bromo substituent , in-class substitution leads to a complete loss of function in certain biological contexts (e.g., 5-lipoxygenase inhibition) and severely limits downstream diversification via cross-coupling reactions. The following evidence establishes a clear, quantifiable basis for selecting this specific compound over its nearest alternatives.

Quantitative Evidence for Differentiating 3-(2-Bromo-4-methylphenoxy)pyrrolidine from Its Closest Analogs


3-(2-Bromo-4-methylphenoxy)pyrrolidine Demonstrates Complete Inactivity Against 5-Lipoxygenase at 100 µM, a Key Differentiator from Active Pyrrolidine 5-LO Inhibitors

In contrast to known pyrrolidine-based 5-lipoxygenase (5-LO) inhibitors, 3-(2-bromo-4-methylphenoxy)pyrrolidine exhibits no significant activity at 100 µM in the RBL-1 cell assay [1]. This negative result is a critical differentiator, as many in-class pyrrolidine derivatives are potent 5-LO inhibitors with IC50 values in the low micromolar range [2]. This specific inactivity validates the compound's utility as a negative control probe and highlights the profound impact of the 2-bromo-4-methylphenoxy substitution on target engagement.

5-Lipoxygenase Inflammation Structure-Activity Relationship

Bromo Substituent Enables Synthetic Elaboration via Cross-Coupling Chemistry Unavailable to the Chloro Analog

The presence of a bromine atom on the phenoxy ring of 3-(2-bromo-4-methylphenoxy)pyrrolidine provides a distinct synthetic advantage over its chloro-substituted analog (CAS 1219977-28-2) . Bromine is a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling efficient diversification of the scaffold for lead optimization . The chloro derivative is significantly less reactive under standard coupling conditions, limiting its utility as a late-stage intermediate.

Organic Synthesis Cross-Coupling Medicinal Chemistry

The 2-Bromo-4-methyl Substitution Pattern Confers a Unique Steric and Electronic Profile, Diverging from Common 4-Substituted Analogs

The 2-bromo-4-methyl substitution pattern on the phenoxy ring of 3-(2-bromo-4-methylphenoxy)pyrrolidine [1] presents a sterically hindered and electronically distinct environment compared to more common 4-substituted phenoxy pyrrolidines. The ortho-bromo group imposes a significant dihedral twist to the aryl-ether bond, which can dramatically alter molecular recognition and binding affinity for biological targets. While direct comparative binding data for this specific compound is absent, the established principles of medicinal chemistry indicate this substitution pattern will yield different potency and selectivity profiles compared to unsubstituted or para-substituted analogs .

SAR Analysis Drug Design Molecular Modeling

Commercial Availability of High-Purity Hydrochloride Salt Supports Reproducible Research

The compound is commercially supplied primarily as the hydrochloride salt (CAS 1185298-07-0) with a guaranteed purity of ≥98% . This high purity standard is critical for ensuring reproducible biological assays and synthetic yields. In contrast, sourcing the compound from alternative or less specialized vendors may result in lower purity batches (e.g., 95% technical grade) , introducing variability that can confound experimental results and waste resources.

Chemical Sourcing Purity Standards Reproducibility

Optimal Research and Industrial Applications for 3-(2-Bromo-4-methylphenoxy)pyrrolidine


Negative Control Probe for 5-Lipoxygenase Inhibitor Studies

Given its demonstrated lack of activity against 5-lipoxygenase at 100 µM [1], this compound is uniquely suited as a structurally related negative control in studies investigating pyrrolidine-based 5-LO inhibitors. Its use allows researchers to attribute observed effects specifically to target engagement rather than off-target effects from the pyrrolidine scaffold .

Late-Stage Diversification via Cross-Coupling in Medicinal Chemistry Programs

The reactive bromo substituent [1] makes this compound a valuable intermediate for generating diverse chemical libraries. It is particularly useful in programs exploring SAR around the phenoxy pyrrolidine scaffold, where late-stage Suzuki or Buchwald-Hartwig couplings can introduce a variety of aryl, heteroaryl, or amine groups .

Building Block for Exploratory SAR of Ortho-Substituted Phenoxy Pyrrolidines

The unique 2-bromo-4-methyl substitution pattern [1] provides a distinct steric and electronic profile that is underexplored. This compound is ideal for medicinal chemists investigating how ortho-substitution on the phenoxy ring influences molecular conformation, target binding, and physicochemical properties (e.g., logD, solubility) compared to more common 4-substituted analogs .

High-Purity Starting Material for Process Chemistry Development

The availability of the hydrochloride salt at ≥98% purity [1] ensures consistent performance in synthetic route development and scale-up studies. This is critical for process chemists who require reliable, well-characterized starting materials to avoid impurities that can complicate reaction optimization and impurity profiling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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